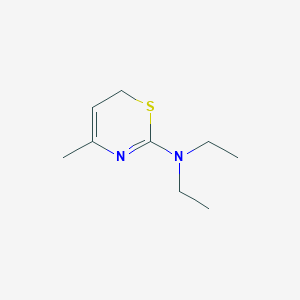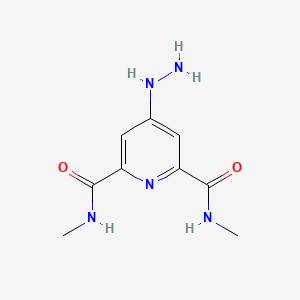![molecular formula C29H28O4 B14395755 1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] CAS No. 86955-46-6](/img/structure/B14395755.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] is an organic compound with a complex structure that includes benzene rings and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] typically involves the reaction of 1,3-dibromopropane with 3-(benzyloxy)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where halogen atoms can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties could be due to the inhibition of specific signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[1,3-Propanediylbis(oxy)]bis(4-bromobenzene)
- 1,1’-[1,3-Propanediylbis(oxy)]bis(4-chlorobenzene)
- 1,1’-[1,3-Propanediylbis(oxy)]bis(4-methylbenzene)
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] is unique due to its specific structural features, such as the presence of benzyloxy groups and ether linkages
Propriétés
Numéro CAS |
86955-46-6 |
|---|---|
Formule moléculaire |
C29H28O4 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
1-phenylmethoxy-3-[3-(3-phenylmethoxyphenoxy)propoxy]benzene |
InChI |
InChI=1S/C29H28O4/c1-3-10-24(11-4-1)22-32-28-16-7-14-26(20-28)30-18-9-19-31-27-15-8-17-29(21-27)33-23-25-12-5-2-6-13-25/h1-8,10-17,20-21H,9,18-19,22-23H2 |
Clé InChI |
QJCMUZUBBKEADB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)OCCCOC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


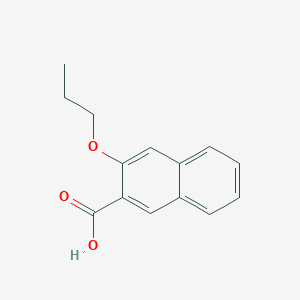
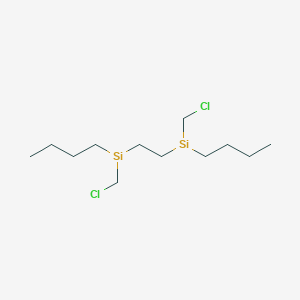

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
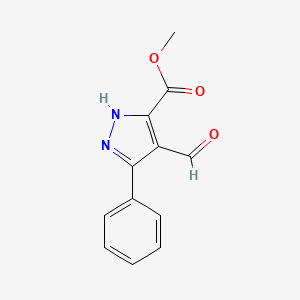
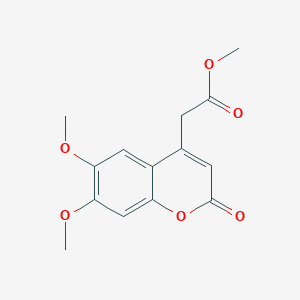
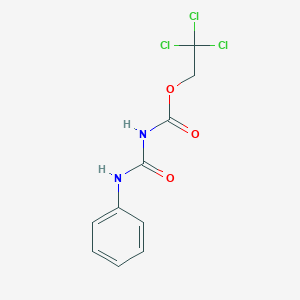

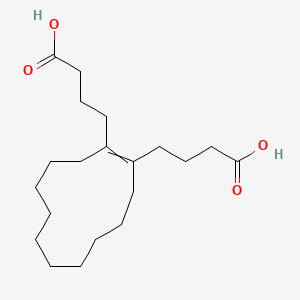
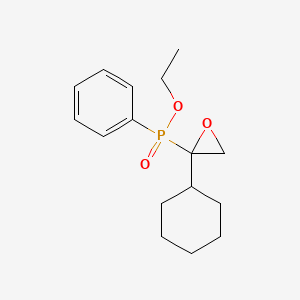

![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
